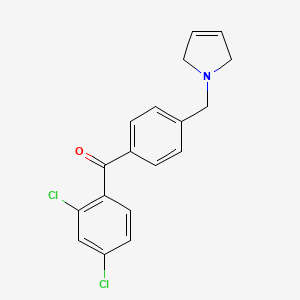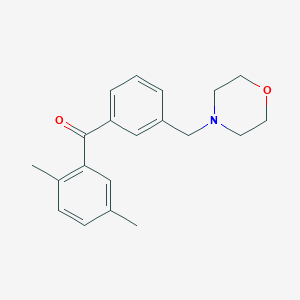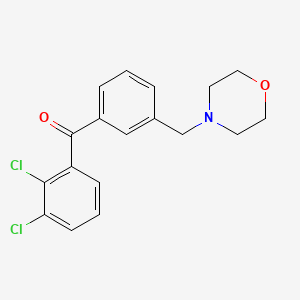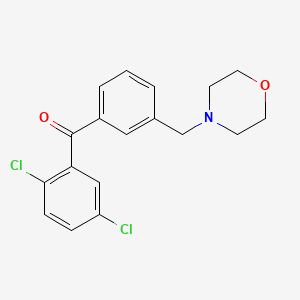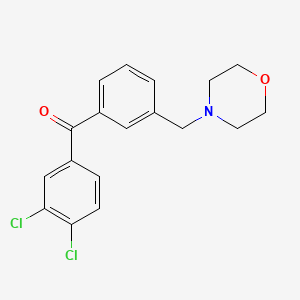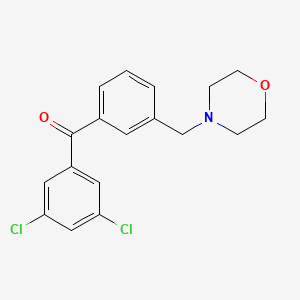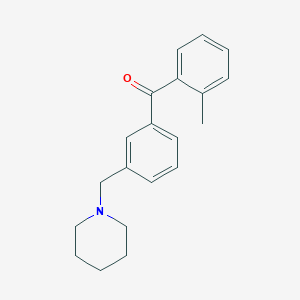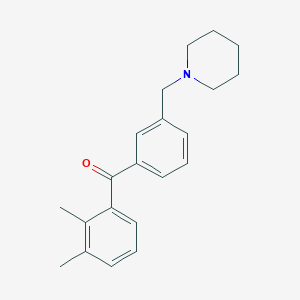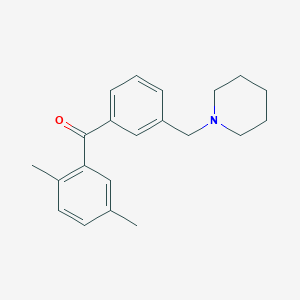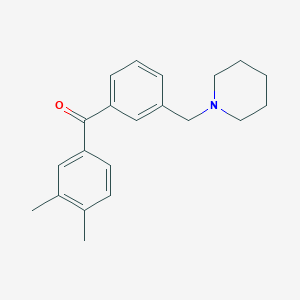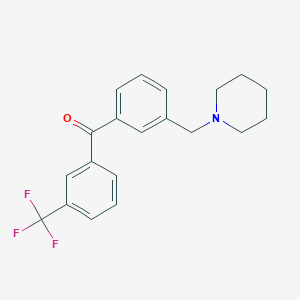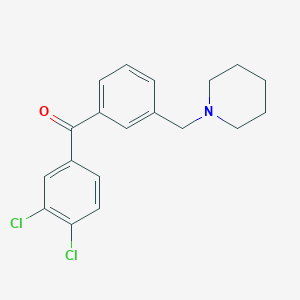
4-(4-Chlorophenyl)azetidin-2-one
描述
4-(4-Chlorophenyl)azetidin-2-one is a chemical compound with the molecular formula C9H8ClNO. It is a member of the azetidinone family, which are four-membered lactams. This compound is characterized by the presence of a chlorophenyl group attached to the azetidinone ring, making it a valuable intermediate in organic synthesis and pharmaceutical research .
作用机制
Target of Action
The primary target of 4-(4-Chlorophenyl)azetidin-2-one is the transpeptidase enzymes, specifically penicillin-binding proteins . These proteins play a crucial role in bacterial cell-wall synthesis .
Mode of Action
This compound interacts with its targets, the transpeptidase enzymes, by binding to them . This binding inhibits the function of these enzymes, disrupting the synthesis of the bacterial cell wall .
Biochemical Pathways
The action of this compound affects the biochemical pathway responsible for bacterial cell-wall synthesis . By inhibiting the transpeptidase enzymes, the compound disrupts this pathway, leading to the inability of bacteria to properly construct their cell walls . The downstream effects of this disruption can include bacterial cell death due to structural instability.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of bacterial cell-wall synthesis . This can lead to bacterial cell death, providing a potential mechanism for antibacterial activity.
生化分析
Biochemical Properties
4-(4-Chlorophenyl)azetidin-2-one plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit certain bacterial enzymes, thereby exhibiting antimicrobial properties . The compound interacts with bacterial cell wall synthesis enzymes, leading to the disruption of cell wall formation and ultimately causing bacterial cell death. Additionally, this compound has been found to interact with proteins involved in cell cycle regulation, which contributes to its anticancer activity .
Cellular Effects
This compound affects various types of cells and cellular processes. In cancer cells, it induces apoptosis by activating caspase-3, a key enzyme in the apoptotic pathway . This compound also influences cell signaling pathways, such as the mitogen-activated protein kinase pathway, which is involved in cell proliferation and survival. Furthermore, this compound has been shown to alter gene expression, leading to the downregulation of genes involved in cell cycle progression and the upregulation of genes associated with apoptosis . In bacterial cells, it disrupts cellular metabolism by inhibiting enzymes essential for cell wall synthesis .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to the active site of bacterial cell wall synthesis enzymes, inhibiting their activity and preventing the formation of peptidoglycan, a critical component of the bacterial cell wall . In cancer cells, this compound binds to tubulin, a protein involved in microtubule formation, thereby disrupting the mitotic spindle and inhibiting cell division . Additionally, it modulates gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that this compound maintains its antimicrobial and anticancer activities over time, with no significant loss of potency . Prolonged exposure to the compound can lead to the development of resistance in bacterial populations, necessitating the use of combination therapies to maintain efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits potent antimicrobial and anticancer activities with minimal toxicity . At higher doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, with a clear dose-response relationship in terms of both efficacy and toxicity. Careful dose optimization is required to achieve the desired therapeutic effects while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can have different biological activities, contributing to the overall effects of the compound. The compound also interacts with cofactors such as nicotinamide adenine dinucleotide phosphate, which plays a role in its metabolic activation and detoxification . Additionally, this compound affects metabolic flux by altering the levels of key metabolites involved in cellular energy production and biosynthesis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and distribution . The compound accumulates in certain tissues, such as the liver and kidneys, where it exerts its effects . Its localization and accumulation are influenced by factors such as tissue perfusion, binding affinity to cellular components, and the presence of efflux transporters that can remove the compound from cells .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in cellular processes . It can also be found in the nucleus, where it modulates gene expression by interacting with transcription factors and other regulatory proteins . Post-translational modifications, such as phosphorylation and acetylation, can influence the subcellular localization and activity of this compound, directing it to specific compartments or organelles within the cell .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)azetidin-2-one typically involves the Staudinger reaction, which is a [2+2] cycloaddition of imines with ketenes. One common method involves the reaction of 4-chlorobenzaldehyde with an appropriate amine to form an imine, which then reacts with a ketene to form the azetidinone ring . The reaction conditions often require the presence of a base such as pyridine and a solvent like acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
化学反应分析
Types of Reactions
4-(4-Chlorophenyl)azetidin-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines .
科学研究应用
4-(4-Chlorophenyl)azetidin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
相似化合物的比较
Similar Compounds
4-Phenylazetidin-2-one: Lacks the chlorine substituent, making it less reactive in certain substitution reactions.
4-(4-Bromophenyl)azetidin-2-one: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and biological activity.
4-(4-Methylphenyl)azetidin-2-one: Contains a methyl group instead of chlorine, altering its chemical properties and applications.
Uniqueness
4-(4-Chlorophenyl)azetidin-2-one is unique due to the presence of the chlorophenyl group, which enhances its reactivity in nucleophilic substitution reactions and its potential as a pharmaceutical intermediate .
属性
IUPAC Name |
4-(4-chlorophenyl)azetidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO/c10-7-3-1-6(2-4-7)8-5-9(12)11-8/h1-4,8H,5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCPWUBIYYNDWKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC1=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21161-20-6 | |
| Record name | 4-(4-chlorophenyl)azetidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of introducing a phenylsulfonyl pyrazoline moiety to the 4-(4-Chlorophenyl)azetidin-2-one structure?
A1: The research article ["Synthesis, Characterization and Antimicrobial Activity of Azetidin-2-one based Phenyl Sulfonyl Pyrazoline Derivatives" []] investigates the impact of adding a phenylsulfonyl pyrazoline group to the core this compound structure. The study aimed to evaluate how this structural modification affected the antimicrobial activity of the resulting compounds. While the exact mechanism of action isn't detailed in the abstract, the study suggests that incorporating this specific group could potentially enhance the antimicrobial properties. Further research would be needed to fully understand the interaction of these derivatives with bacterial and fungal targets.
Q2: What spectroscopic techniques were employed to confirm the structure of the synthesized this compound derivatives?
A2: Both research articles utilized a combination of spectroscopic techniques for structural confirmation. ["Synthesis, Characterization and Antimicrobial Activity of Azetidin-2-one based Phenyl Sulfonyl Pyrazoline Derivatives" []] mentions the use of Infrared spectroscopy (IR), and Proton Nuclear Magnetic Resonance spectroscopy (1H NMR). Similarly, ["SYNTHESIS AND CHARACTERIZATION OF 3,3'-(ETHANE-1,2-DIYLBIS(SULFANEDIYL))BIS(1-(4-BROMOPH-ENYL)-4-" []] employed IR, 1H NMR, along with 13C NMR and Mass Spectrometry for a comprehensive structural analysis of their synthesized compounds. This combined approach provides strong evidence for the successful synthesis of the desired this compound derivatives.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


